molecular formula C22H26N4O3 B3002459 3-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-{3-[ethyl(phenyl)amino]propyl}propanamide CAS No. 896372-31-9

3-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-{3-[ethyl(phenyl)amino]propyl}propanamide

Katalognummer B3002459
CAS-Nummer: 896372-31-9
Molekulargewicht: 394.475
InChI-Schlüssel: DGVRUFQUIMAWMW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 3-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-{3-[ethyl(phenyl)amino]propyl}propanamide is a derivative of the quinazolinone family, which is known for its diverse pharmacological activities. The quinazolinone nucleus is a fused double ring system consisting of benzene and pyrimidine rings. This structure serves as a core for the synthesis of various compounds with potential therapeutic applications.

Synthesis Analysis

The synthesis of quinazolinone derivatives typically involves the reaction of isatoic anhydride with an aromatic aldehyde and ammonium acetate or a primary amine. In the context of the provided papers, the synthesis of 2,3-dihydroquinazolin-4(1H)-one derivatives is catalyzed by silica-bonded N-propylsulfamic acid (SBNPSA) in refluxing ethanol . Although the specific compound is not directly mentioned, the general method described could potentially be adapted for its synthesis by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of quinazolinone derivatives is characterized by the presence of a 2,4-dioxo-1,4-dihydroquinazolin-3(2H) moiety. The synthesis and basicity of related compounds, such as 4-amino-2-phenylquinazolines, have been studied, and their structures were elucidated using spectroscopic methods . These studies provide insights into the electronic properties and potential reactivity of the quinazolinone ring system.

Chemical Reactions Analysis

Quinazolinone derivatives can undergo various chemical reactions due to the presence of reactive sites within the molecule. The amino group in the 4-amino-2-phenylquinazoline derivatives, for example, can participate in further chemical transformations, which may include acylation, alkylation, or condensation reactions . The reactivity of the quinazolinone core can be exploited to synthesize a wide range of compounds with different substituents, potentially leading to diverse biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazolinone derivatives are influenced by their molecular structure. The presence of the 2,4-dioxo moiety and the fused ring system can affect the compound's solubility, melting point, and stability. The basicity of the amino group in 4-amino-2-phenylquinazolines has been determined, and the dissociation constants provide valuable information about the compound's acid-base behavior in solution . These properties are essential for understanding the compound's behavior in biological systems and for optimizing its pharmacokinetic profile.

Wirkmechanismus

The mechanism of action would depend on the specific biological or chemical process that the compound is involved in. Quinazolinones are found in a diverse range of biologically active compounds, suggesting that they could have various mechanisms of action .

Zukünftige Richtungen

The study of quinazolinones and their derivatives is a promising area of research due to their presence in various biologically active compounds . Future research could focus on synthesizing new derivatives and studying their properties and potential applications.

Eigenschaften

IUPAC Name

3-(2,4-dioxo-1H-quinazolin-3-yl)-N-[3-(N-ethylanilino)propyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O3/c1-2-25(17-9-4-3-5-10-17)15-8-14-23-20(27)13-16-26-21(28)18-11-6-7-12-19(18)24-22(26)29/h3-7,9-12H,2,8,13-16H2,1H3,(H,23,27)(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGVRUFQUIMAWMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCCNC(=O)CCN1C(=O)C2=CC=CC=C2NC1=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-{3-[ethyl(phenyl)amino]propyl}propanamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.